Cas no 193605-07-1 (Terrestrosin K)

Terrestrosin K 化学的及び物理的性質
名前と識別子
-
- 2)-O-b-D-glucopyranosyl-(1®
- 4)-b-D-galactopyranosyl)oxy]-26-(b-D-glucopyranosyloxy)-, (3b,5a,25R)- (9CI)
- TerrestrosinK
- (3beta,5alpha,25R)-3-[(O-beta-D-Galactopyranosyl-(1→2)-O-beta-D-glucopyranosyl-(1→4)-beta-D-galactopyranosyl)oxy]-26-(beta-D-glucopyranosyloxy)-furost-20(22)-en-12-one
- (3beta,5alpha,25R)-3-[(O-beta-D-Galactopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranosyl)oxy]-26-(beta-D-glucopyranosyloxy)-furost-20(22)-en-12-one
- Terrestrosin K
- (1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxyme
- 16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]o
- FT-0775505
- 193605-07-1
- CS-0032308
- AKOS037515254
- HY-N5078
- 16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one
-
- インチ: 1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3/t19-,21+,22+,23-,24+,25+,27+,28-,29-,30-,31-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45-,46-,47-,48+,49+,50+,51-/m1/s1
- InChIKey: TVRRDUXJKROMDX-CPOOQVQCSA-N
- ほほえんだ: O1C(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])=C(C([H])([H])[H])[C@@]2([H])[C@]1([H])C([H])([H])[C@]1([H])[C@]2(C([H])([H])[H])C(C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@]3([H])C([H])([H])C([H])([H])[C@@]12[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 1078.519604g/mol
- ひょうめんでんか: 0
- XLogP3: -2.9
- 水素結合ドナー数: 14
- 水素結合受容体数: 24
- 回転可能化学結合数: 16
- どういたいしつりょう: 1078.519604g/mol
- 単一同位体質量: 1078.519604g/mol
- 水素結合トポロジー分子極性表面積: 383Ų
- 重原子数: 75
- 複雑さ: 1980
- 同位体原子数: 0
- 原子立体中心数の決定: 30
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 1079.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 202ºC(ぶんかい)
- ようかいど: 極微溶性(0.14 g/l)(25ºC)、
Terrestrosin K セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Terrestrosin K 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN90822-10mg |
Terrestrosin K |
193605-07-1 | >=98% | 10mg |
$218 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP3632-10mg |
Terrestrosin K |
193605-07-1 | 98% | 10mg |
$85 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59774-1mg |
Terrestrosin K |
193605-07-1 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-0032308-10mg |
Terrestrosin K |
193605-07-1 | 10mg |
$571.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2266-5 mg |
Terrestrosin K |
193605-07-1 | 5mg |
¥3060.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2266-10 mg |
Terrestrosin K |
193605-07-1 | 10mg |
¥5175.00 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59774-5mg |
Terrestrosin K |
193605-07-1 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-N5078-5mg |
Terrestrosin K |
193605-07-1 | 5mg |
¥3360 | 2022-08-30 | ||
MedChemExpress | HY-N5078-10mg |
Terrestrosin K |
193605-07-1 | 10mg |
¥5710 | 2022-08-30 | ||
Chengdu Biopurify Phytochemicals Ltd | BP3632-100mg |
Terrestrosin K |
193605-07-1 | 98% | 100mg |
$490 | 2023-09-19 |
Terrestrosin K 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Terrestrosin Kに関する追加情報
Terrestrosin K: A Comprehensive Overview of CAS No. 193605-07-1
Terrestrosin K, identified by the chemical compound code CAS No. 193605-07-1, is a naturally occurring molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, isolated from a specific strain of marine bacteria, exhibits a unique chemical structure that has prompted extensive investigation into its potential biological activities and therapeutic applications.
The molecular formula of Terrestrosin K is C30H40O6, and its structural complexity has intrigued scientists due to its intricate arrangement of hydroxyl and carbonyl groups. These functional groups contribute to its solubility in both water and organic solvents, making it a versatile candidate for various biochemical assays and drug formulation processes.
In recent years, Terrestrosin K has been the subject of numerous preclinical studies aimed at elucidating its pharmacological properties. Initial research has highlighted its potent antioxidant capabilities, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress-induced cellular damage. This property is particularly relevant in the context of chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions, where oxidative damage plays a pivotal role in disease progression.
Furthermore, studies have demonstrated that Terrestrosin K possesses anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that Terrestrosin K could serve as a novel therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The antimicrobial properties of CAS No. 193605-07-1 have also been extensively studied. Research indicates that this compound exhibits broad-spectrum activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism behind its antimicrobial efficacy appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes. This makes Terrestrosin K a promising candidate for developing new antibiotics to combat emerging resistant strains.
In addition to its biological activities, the structural uniqueness of Terrestrosin K has prompted investigations into its potential as a scaffold for drug design. By leveraging computational modeling and synthetic chemistry techniques, researchers have been able to modify the core structure of this compound to enhance its pharmacokinetic properties and target specificity. Such modifications hold promise for developing next-generation therapeutics with improved efficacy and reduced side effects.
The synthesis of CAS No. 193605-07-1 remains a challenging task due to its complex molecular architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for both research and commercial purposes. Techniques such as semi-synthesis, where key structural fragments are derived from natural sources while others are synthesized chemically, have proven particularly effective in overcoming synthetic hurdles.
Ethical considerations are paramount in the research and development of any new therapeutic agent. The sourcing of natural products like Terrestrosin K must be conducted responsibly to ensure the sustainability of marine ecosystems. Collaborative efforts between scientists, conservationists, and industry stakeholders are essential to balance the demand for these compounds with environmental preservation efforts.
The future prospects for Terrestrosin K are promising, with ongoing clinical trials assessing its efficacy in treating various diseases. As more data becomes available, it is expected that regulatory agencies will provide guidance on its approval as a therapeutic agent. The integration of traditional knowledge with modern scientific approaches will continue to drive innovation in this field.
In conclusion, CAS No. 193605-07-1, or more accurately referred to as Terrestrosin K , represents a significant advancement in natural product research with substantial potential for therapeutic applications. Its unique chemical structure, coupled with its diverse biological activities, positions it as a cornerstone compound in the quest for novel treatments across multiple medical disciplines.
